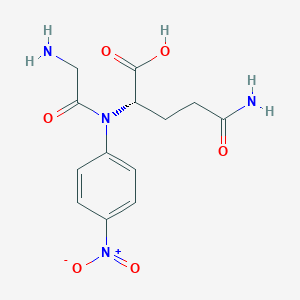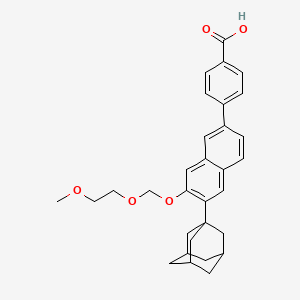
4-(6-(Adamantan-1-yl)-7-((2-methoxyethoxy)methoxy)naphthalen-2-yl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-(Adamantan-1-yl)-7-((2-methoxyethoxy)methoxy)naphthalen-2-yl)benzoic acid: , often referred to as AMNB , is a synthetic organic compound. Its intricate structure combines an adamantane core, a naphthalene ring, and a benzoic acid moiety. Let’s break it down:
Adamantane: A rigid, cage-like hydrocarbon consisting of four fused cyclohexane rings. It imparts steric bulk and stability to AMNB.
Naphthalene: A bicyclic aromatic hydrocarbon with two fused benzene rings. The naphthalene portion contributes to AMNB’s aromatic character.
Benzoic acid: A carboxylic acid group attached to the naphthalene ring. This acidic functionality allows for various chemical reactions.
Preparation Methods
Synthetic Routes::
Adamantane Derivatization: Start with commercially available adamantane or its derivatives. Introduce the naphthalene ring via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation).
Naphthalene Functionalization: Synthesize the naphthalene derivative by reacting naphthalene with a suitable reagent (e.g., acylation or alkylation).
Benzoic Acid Attachment: Finally, couple the naphthalene derivative with benzoic acid using standard coupling reactions (e.g., amide bond formation).
Industrial Production:: AMNB is not produced on a large scale due to its specialized applications. research laboratories synthesize it for targeted studies.
Chemical Reactions Analysis
AMNB undergoes several reactions:
Oxidation: Oxidation of the benzoic acid group yields the corresponding carboxylic acid derivatives.
Reduction: Reduction of the naphthalene ring can lead to tetrahydro derivatives.
Substitution: Nucleophilic aromatic substitution (e.g., halogenation) occurs at the naphthalene ring.
Major Products: These reactions yield various AMNB derivatives, each with distinct properties.
Scientific Research Applications
AMNB finds applications in diverse fields:
Medicine: Potential anti-inflammatory and analgesic properties due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemistry: Used as a building block for designing novel ligands and catalysts.
Biology: Investigated for its interactions with cellular receptors and enzymes.
Industry: Employed in OLEDs (organic light-emitting diodes) and other optoelectronic devices.
Mechanism of Action
AMNB’s mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, modulating cellular processes.
Comparison with Similar Compounds
AMNB stands out due to its unique combination of adamantane, naphthalene, and benzoic acid moieties. Similar compounds include:
Naphthoic acids: Lack the adamantane core.
Adamantane derivatives: Lack the naphthalene ring.
Benzoic acid derivatives: Lack both adamantane and naphthalene components.
Properties
Molecular Formula |
C31H34O5 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-[6-(1-adamantyl)-7-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid |
InChI |
InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-27-13-25(23-2-4-24(5-3-23)30(32)33)6-7-26(27)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33) |
InChI Key |
PYAYNPCMTTVBFP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=C(C=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
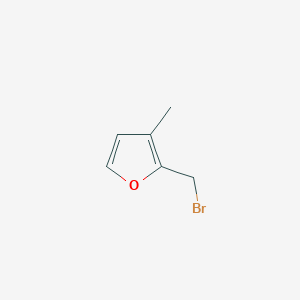
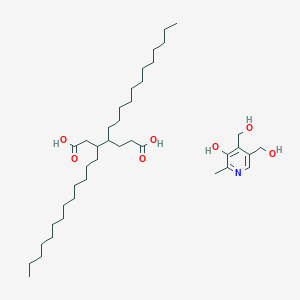
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
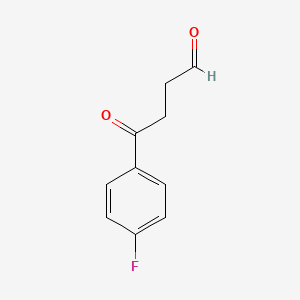
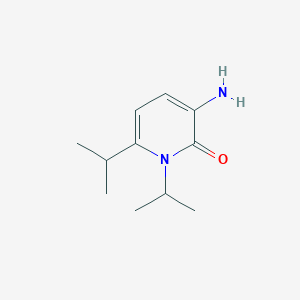

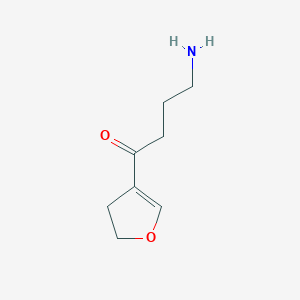
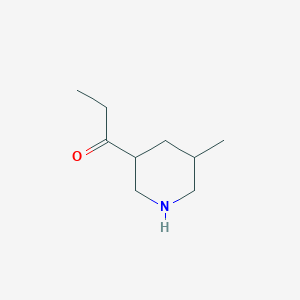
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
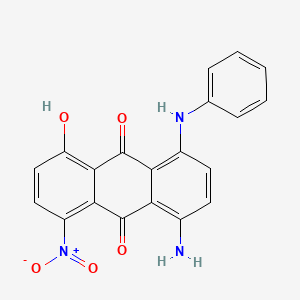
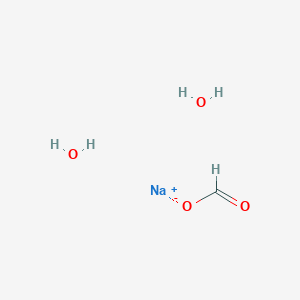
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)
